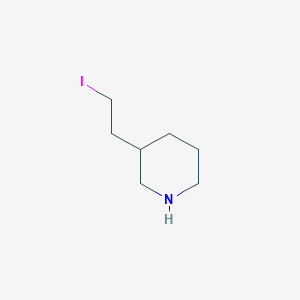

3-(2-Iodoethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-iodoethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14IN/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKYYVITCCIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Iodoethyl Piperidine

Retrosynthetic Analysis and Strategic Disconnections Leading to 3-(2-Iodoethyl)piperidine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. nih.govamazonaws.com For this compound, two primary disconnections are most logical: the carbon-iodine (C-I) bond and the carbon-carbon (C-C) bond connecting the ethyl side chain to the piperidine (B6355638) ring.

C-I Disconnection: This is the most straightforward approach. The iodo group is considered a functional group that can be introduced late in the synthesis. This disconnection leads to a synthon of a positively charged ethylpiperidine moiety and an iodide anion. The practical chemical equivalent, or precursor, for this strategy is 3-(2-hydroxyethyl)piperidine.

C-C Disconnection: This strategy involves breaking the bond between the piperidine ring at the 3-position and the ethyl side chain. This leads to a piperidine synthon (specifically, a nucleophile at the 3-position) and an iodoethyl electrophile. Realizing this disconnection synthetically is more complex than the C-I approach.

Based on the retrosynthetic disconnections, several key precursors can be identified.

From C-I Disconnection: The primary precursor is 3-(2-hydroxyethyl)piperidine (also known as 3-piperidineethanol). This compound can be synthesized by the reduction of 3-(2-hydroxyethyl)pyridine, which in turn can be prepared from 3-vinylpyridine. Another route to this precursor is the reduction of ethyl 3-piperidineacetate.

From C-C Disconnection: A key challenge is achieving regioselective functionalization at the 3-position of the piperidine ring. One approach involves using a protected piperidine derivative that can be selectively metallated or converted into an enamine or enamide equivalent to create a nucleophilic center at C3. odu.edu The corresponding electrophilic partner would be a two-carbon unit containing iodine, such as 1,2-diiodoethane or 1-bromo-2-iodoethane .

From Pyridine (B92270) Derivatives: A common and versatile starting point is the use of substituted pyridines. For instance, 3-ethylpyridine can be a starting material. The synthesis would involve the reduction of the pyridine ring to a piperidine ring, followed by functionalization of the ethyl side chain.

Linear Synthesis: In a linear synthesis, the molecule is built step-by-step from a starting material in a sequential fashion. sathyabama.ac.in For example, starting from 3-ethylpyridine, a linear sequence would be:

Reduction of the pyridine ring to form 3-ethylpiperidine.

Functionalization of the ethyl group (e.g., radical bromination followed by substitution to an alcohol).

Table 1: Comparison of Synthetic Approaches

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Stepwise modification of a single starting material. | Independent synthesis of key fragments followed by assembly. |

| Example Route | 3-Ethylpyridine → 3-Ethylpiperidine → ... → Target | 3-Vinylpyridine → 3-(2-Hydroxyethyl)pyridine; then Reduction & Iodination. |

| Overall Yield | Tends to be lower (product of all step yields). sathyabama.ac.in | Tends to be higher (determined by the longest linear sequence). wikipedia.org |

| Efficiency | Can be less efficient for complex molecules. | Generally more efficient, especially for complex targets. |

Classical and Contemporary Synthetic Routes to this compound

The actual construction of this compound involves specific chemical reactions to introduce the iodoethyl group onto the piperidine scaffold.

The formation of the iodoethyl side chain can be accomplished either by functional group interconversion on a pre-existing side chain or by creating a new carbon-carbon bond.

The term "direct iodination" in this context primarily refers to the conversion of a precursor functional group, most commonly a hydroxyl group, into an iodide. The direct iodination of a C-H bond on the ethyl side chain is not a feasible synthetic method due to a lack of selectivity.

The most common precursor for this transformation is 3-(2-hydroxyethyl)piperidine . The conversion of the primary alcohol to a primary iodide can be achieved via several well-established methods:

Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) or carbon tetraiodide (CI₄) to convert alcohols to alkyl iodides under mild conditions.

Phosphorus and Iodine: A classic method involves using red phosphorus and iodine, which form phosphorus triiodide (PI₃) in situ. This reagent then converts the alcohol to the iodide.

Finkelstein Reaction: This is an indirect method where the alcohol is first converted to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride or mesyl chloride, respectively. The resulting tosylate or mesylate is then treated with a source of iodide ions, such as sodium iodide (NaI) in acetone, to yield the alkyl iodide via an Sₙ2 substitution.

Table 2: Common Reagents for Converting Alcohols to Iodides

| Method | Reagents | Key Features |

|---|---|---|

| Appel Reaction | PPh₃, I₂, Imidazole | Mild conditions; good for sensitive substrates. |

| Phosphorus/Iodine | Red P, I₂ | Classical, effective method. |

Introduction of the Iodoethyl Moiety: Halogenation and Alkylation Strategies

Alkylation of Piperidine Ring Systems with Iodo-containing Reagents

This strategy focuses on forming the C3-C(ethyl) bond. Direct C-alkylation of the piperidine ring at the 3-position is challenging due to the generally low reactivity of C-H bonds and the competing reactivity of the nitrogen atom. However, specialized methods have been developed.

A notable approach involves the generation of a Δ¹-piperideine intermediate from piperidine. odu.edu The process is as follows:

N-chlorination of piperidine using a reagent like tert-butyl hypochlorite.

Dehydrohalogenation with a base to form the imine Δ¹-piperideine.

Treatment with a strong, non-nucleophilic base (like a Grignard reagent in some contexts or lithium diisopropylamide) can deprotonate the C6 position to form an enamide anion. This anion exists in equilibrium with its C2 anion isomer.

This nucleophilic enamide can then be alkylated. To achieve 3-alkylation, the Δ²-piperideine enamine or its corresponding anion would be needed, which could react with an electrophile like 1,2-diiodoethane . Subsequent reduction of the enamine would yield the final product. This route is synthetically complex and may result in mixtures of isomers. odu.edu

A more practical alkylation strategy often begins with a pyridine precursor. For example, a 3-substituted pyridine can be N-alkylated with an iodo-containing reagent, followed by reduction of the pyridine ring. A patent describes the N-alkylation of a 3-picoline derivative with 2-iodoethylbenzene to form a quaternary ammonium (B1175870) salt, which is then reduced. google.com A similar concept could be applied, although it would require careful selection of starting materials and reaction conditions to achieve the desired 3-substitution pattern on the final piperidine ring.

Piperidine Ring Formation Methodologies with Iodoethyl Precursors

The construction of the this compound core can be achieved through various strategies that assemble the piperidine ring from precursors already bearing the iodoethyl side chain or a latent equivalent. These methods often rely on cyclization reactions, which are a cornerstone of heterocyclic synthesis.

Cyclization Reactions

Cyclization reactions represent a direct and powerful approach to forming the piperidine ring. These transformations typically involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring.

Intramolecular Nucleophilic Substitution: A common strategy involves the intramolecular nucleophilic substitution of a suitable leaving group by a nitrogen nucleophile. In the context of synthesizing this compound, this would typically involve a precursor containing an amine and a haloalkyl chain. For instance, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has been reported as a simple and efficient cyclocondensation method. organic-chemistry.org This approach, however, often requires careful control to avoid competing intermolecular reactions. Another method integrates amide activation, reduction of nitrilium ions, and intramolecular nucleophilic substitution in a one-pot reaction under mild, metal-free conditions. researchgate.net

Reductive Amination: Intramolecular reductive amination is a highly effective method for constructing the piperidine ring. masterorganicchemistry.comresearchgate.net This two-step process first involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (aldehyde or ketone). masterorganicchemistry.comresearchgate.net Subsequent reduction of this intermediate in situ furnishes the cyclic amine. masterorganicchemistry.com Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for imines over carbonyls. masterorganicchemistry.com This method avoids the issue of multiple alkylations that can plague direct alkylation strategies. masterorganicchemistry.com For example, the synthesis of fentanyl and its analogs has been achieved through a reductive amination step involving a piperidone precursor and an amine, mediated by sodium triacetoxyborohydride. nih.gov This highlights the utility of reductive amination in constructing complex piperidine-containing molecules. The intramolecular version of this reaction is particularly valuable for synthesizing polyhydroxy piperidine iminosugars from carbohydrate-derived precursors. researchgate.net A novel pathway for piperidine biosynthesis involving thioester reduction, transamination, and imine reduction has also been identified. sjtu.edu.cn

Ring Expansion and Contraction Approaches

Ring expansion reactions provide an alternative route to piperidines from smaller heterocyclic systems. For instance, substituted azetidines have been shown to be viable precursors for the synthesis of piperidines. clockss.org Specifically, cis-2-(2-Bromo-1,1-dimethylethyl)azetidines can undergo ring enlargement to form stereodefined 3,4-disubstituted piperidines. clockss.org This transformation proceeds through the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile to yield the larger piperidine ring. clockss.org This methodology offers a stereoselective entry to functionalized piperidines.

Transformations from Pre-formed Heterocyclic Systems

The synthesis of this compound can also commence from an existing heterocyclic core, which is then modified to introduce the desired iodoethyl substituent. While the focus of this article is on the formation of the piperidine ring itself, it is worth noting that functionalization of a pre-formed piperidine is a common synthetic strategy. nih.gov For example, the conjugate addition of 2-(2-bromoethyl)piperidine (B1277137) hydrobromide to acrylates has been described, leading to 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. semanticscholar.org Although this example starts with a bromo- rather than an iodo-substituent, the principle of modifying a pre-existing piperidine ring is illustrated.

Protecting Group Strategies for the Piperidine Nitrogen and Other Functionalities

In the synthesis of complex molecules like this compound, protecting groups are indispensable tools for temporarily masking reactive functional groups. The piperidine nitrogen, being a secondary amine, is nucleophilic and basic, often requiring protection to prevent unwanted side reactions during subsequent transformations.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen. Its popularity stems from its ease of introduction, stability to a wide range of reaction conditions (including nucleophilic and basic conditions), and facile removal under acidic conditions. For instance, the synthesis of tert-butyl this compound-1-carboxylate demonstrates the use of the Boc group to protect the piperidine nitrogen. This protected intermediate allows for further functionalization of the iodoethyl side chain, for example, through reaction with sodium azide (B81097). The Boc group can also influence the conformational flexibility of the piperidine ring, potentially favoring certain ring-forming reactions. vulcanchem.com

Stereoselective and Asymmetric Synthesis Approaches to Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched piperidine derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.govnih.gov Various strategies have been developed to control the stereochemical outcome of reactions leading to chiral piperidines.

Asymmetric Catalysis in C-C and C-N Bond Formations

The synthesis of enantiomerically pure 3-substituted piperidines, such as the precursors to this compound, is a significant challenge in medicinal chemistry. Asymmetric catalysis offers powerful strategies to control stereochemistry during the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds that define the piperidine core.

Recent advancements have highlighted the use of transition metal catalysts and organocatalysts in these transformations. mdpi.com One prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method can be used to couple pyridine derivatives with sp2-hybridized boronic acids to form 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. snnu.edu.cn Subsequent reduction would then yield the chiral 3-substituted piperidine. This process is notable for its broad functional group tolerance, making it applicable to a wide variety of precursors. snnu.edu.cn

Hybrid metal catalysts, which combine the catalytic activity of transition metals with the selectivity of biological scaffolds like proteins or peptides, are also emerging as valuable tools. mdpi.com These artificial metalloenzymes can be engineered to catalyze challenging C-C bond-forming reactions, including Michael additions, which can be a key step in building the substituted piperidine skeleton. mdpi.com Furthermore, modern asymmetric photoredox catalysis has enabled enantioselective C-N bond formation by coupling primary amides with racemic electrophiles, a process that could be adapted for the synthesis of chiral piperidine precursors. frontiersin.org

Methodologies for the direct asymmetric functionalization of the piperidine ring or its precursors include:

Rhodium-Catalyzed Asymmetric Carbometalation: A three-step process involving the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation, and a final reduction step can provide access to a diverse library of enantioenriched 3-piperidines. snnu.edu.cn

Enamine Catalysis: Chiral organocatalysts, such as those based on spirobicyclic pyrrolidines, can be used for the enantioselective synthesis of complex indole-containing structures, and similar principles can be applied to piperidine synthesis. frontiersin.org

Intramolecular C–H Amination/Cyclization: Radical-based methods, including those catalyzed by copper, can achieve the cyclization of aminonitriles to form chiral piperidines. mdpi.com

Diastereoselective Control in Functional Group Transformations

In syntheses where more than one stereocenter is created, diastereoselective control is paramount. For 2,3-disubstituted piperidines, controlling the relative stereochemistry is crucial. Methodologies often rely on the careful selection of reagents and reaction conditions to favor the formation of one diastereomer over others.

Key strategies for achieving diastereoselective control in piperidine synthesis include:

Substrate-Controlled Reduction: The stereochemical outcome of the reduction of an imine or enamine intermediate can be directed by existing stereocenters in the molecule. For instance, the C-2/C-6-cis stereochemistry in certain piperidines can be established via a triacetoxyborohydride iminium ion reduction, while the trans relationship can be obtained using a triethylsilane/TFA acyliminium ion reduction. nih.gov

Kinetic vs. Thermodynamic Control: In reactions involving the formation of a nitronate intermediate, such as a nitro-Mannich reaction to construct the piperidine ring, the relative stereochemistry between the C-2 and C-3 positions can be controlled. A kinetic protonation of the nitronate intermediate or an equilibration of the nitro group under thermodynamic control can selectively lead to different diastereomers. nih.gov

Hydrogenation and Epimerization: The catalytic hydrogenation of a substituted pyridine precursor often leads to the cis-diastereoisomer as the major product. If the trans-isomer is desired, it can often be accessed through a subsequent epimerization step, for example, by treating a methyl ester at an adjacent position with a base to invert the stereocenter. whiterose.ac.uk

These methods allow for the synthesis of specific diastereomers of highly substituted piperidines, which is essential for creating complex molecular architectures.

Optimization of Reaction Conditions and Yields in this compound Synthesis (e.g., Microwave-Assisted Synthesis)

Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the solvent and reactants directly, leading to significant rate enhancements compared to conventional thermal heating. nih.gov This often results in cleaner reactions with fewer byproducts and substantially reduced reaction times—from many hours to mere minutes. beilstein-journals.org

For a multi-step synthesis of a compound like this compound, which could proceed through a 3-(2-hydroxyethyl)piperidine intermediate, several steps could be optimized with MAOS. For example, the cyclization to form the piperidine ring or the conversion of the hydroxyl group to an iodide could be accelerated. Research on the synthesis of related 2-iminopiperidines showed that microwave heating under solvent-free conditions could improve yields and shorten reaction times to 30 minutes. beilstein-journals.org Similarly, the synthesis of a precursor for [¹⁸F]DPA-714, a PET tracer, was optimized using microwave irradiation, reducing the reaction time from 16 hours to 30 minutes. nih.gov

The following table illustrates a typical comparison between conventional heating and microwave-assisted methods for a relevant heterocyclic synthesis, based on findings in the literature.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |

| Reaction Time | 4–16 hours | 30–40 minutes | nih.gov |

| Temperature | Reflux (e.g., 80-100°C) | 120–160°C | nih.govbeilstein-journals.org |

| Yield | 68–72% | Often comparable or higher (e.g., 79%) | nih.gov |

| Conditions | Standard glassware, oil bath | Sealed microwave vessel, direct irradiation | nih.govbeilstein-journals.org |

| Byproducts | Can be significant with long heating | Often reduced due to shorter reaction times | nih.gov |

This table is a generalized comparison based on literature for similar heterocyclic syntheses and illustrates the potential advantages of MAOS.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign, reduce waste, and minimize the use of hazardous substances. skpharmteco.comcore.ac.uk

Solvent Selection and Alternative Green Solvents

Solvents constitute a major portion of the waste generated in pharmaceutical and chemical manufacturing, often exceeding 70% of the total waste. jk-sci.com Therefore, careful solvent selection is a cornerstone of green chemistry. Many traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane), and dipolar aprotic solvents (e.g., dimethylformamide (DMF), N-methylpyrrolidinone (NMP)), are now considered "problematic" or "hazardous" due to their toxicity and environmental persistence. jk-sci.comwhiterose.ac.uk

Green chemistry promotes the use of safer, more sustainable alternatives. Solvent selection guides, such as those developed by CHEM21, classify solvents to help chemists make more environmentally responsible choices. jk-sci.com For the synthesis of piperidine derivatives, greener alternatives to hazardous solvents can often be employed.

| Solvent Class | Hazardous Examples | Greener Alternatives | Rationale for Change |

| Chlorinated | Dichloromethane (DCM), Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) | Reduces toxicity and environmental harm. whiterose.ac.uk |

| Dipolar Aprotic | DMF, NMP, DMAc | Cyclopentyl methyl ether (CPME), Acetonitrile (B52724) | Avoids reprotoxic substances. whiterose.ac.uk |

| Ethers | Diethyl ether, 1,4-Dioxane | 2-Methyltetrahydrofuran (2-MeTHF), t-Butyl methyl ether (TBME) | Reduces peroxide formation risk and toxicity. whiterose.ac.uk |

| Hydrocarbons | Benzene, Toluene, Hexane | Heptane, Ethanol | Replaces carcinogenic or neurotoxic solvents with more benign options. whiterose.ac.uk |

| Protic Solvents | - | Water, Ethanol, Isopropanol (B130326) | Generally low toxicity, biodegradable, and derived from renewable resources. jk-sci.com |

Employing solvents like ethanol, isopropanol, or 2-MeTHF in the synthetic route to this compound would align the process with green chemistry principles by replacing more hazardous materials.

Atom Economy and E-Factor Considerations in Synthetic Pathways

Atom economy and the E-Factor are key metrics used to quantify the efficiency and environmental impact of a chemical reaction.

Atom Economy (AE): Developed by Barry Trost, this metric measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org The formula is:

% Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org Reactions with high atom economy, such as additions and rearrangements, are preferred as they generate minimal waste. core.ac.uk

E-Factor (Environmental Factor): This metric, introduced by Roger Sheldon, provides a broader measure of waste by calculating the total mass of waste produced per kilogram of product. A lower E-Factor indicates a greener process.

To illustrate atom economy, consider a hypothetical key step in a synthesis: the conversion of 3-(2-hydroxyethyl)piperidine to this compound using sodium iodide and an acid catalyst, a variation of a substitution reaction.

Hypothetical Reaction: C₇H₁₅NO + NaI + H₂SO₄ → C₇H₁₄IN + NaHSO₄ + H₂O

Calculation:

FW of this compound (C₇H₁₄IN): ~239.1 g/mol

FW of 3-(2-hydroxyethyl)piperidine (C₇H₁₅NO): ~129.2 g/mol

FW of Sodium Iodide (NaI): ~149.9 g/mol

FW of Sulfuric Acid (H₂SO₄): ~98.1 g/mol

Atom Economy = [239.1 / (129.2 + 149.9 + 98.1)] x 100 = [239.1 / 377.2] x 100 ≈ 63.4%

This calculation shows that a significant portion of the reactant mass ends up as byproducts (NaHSO₄ and H₂O), indicating room for improvement. A greener synthetic design would seek alternative pathways, perhaps using a catalytic method, that maximize atom economy and consequently reduce the E-Factor.

Reactivity and Reaction Mechanisms of 3 2 Iodoethyl Piperidine

Reactions Involving the Iodoethyl Moiety of 3-(2-Iodoethyl)piperidine

The primary site of reactivity on the this compound molecule is the carbon-iodine bond. The electron-withdrawing nature of the iodine atom polarizes the C-I bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, the iodide ion is an excellent leaving group, facilitating a variety of substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

Nucleophilic substitution is a fundamental reaction class for this compound, where a nucleophile replaces the iodine atom. These reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the reaction conditions and the nature of the nucleophile.

The iodoethyl group of this compound readily undergoes intermolecular nucleophilic substitution with a wide array of nucleophiles. vulcanchem.com These reactions are typically carried out in the presence of a base to deprotonate the piperidine (B6355638) nitrogen, preventing it from acting as an internal nucleophile. The choice of nucleophile allows for the introduction of diverse functional groups at the terminus of the ethyl side chain.

For instance, reaction with sodium azide (B81097) can yield the corresponding azido (B1232118) derivative, which serves as a precursor for the synthesis of triazoles via "click chemistry". vulcanchem.com Similarly, other nucleophiles such as cyanides, alkoxides, and thiolates can be employed to introduce nitrile, ether, and thioether functionalities, respectively. The reaction with amines leads to the formation of diamine structures. These transformations are crucial for building molecular complexity and accessing a variety of piperidine derivatives with potential applications in medicinal chemistry and materials science.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product |

| Azide | Sodium Azide (NaN₃) | 3-(2-Azidoethyl)piperidine |

| Cyanide | Sodium Cyanide (NaCN) | 3-(3-Piperidyl)propanenitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(2-Hydroxyethyl)piperidine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-(2-Methoxyethyl)piperidine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(2-(Phenylthio)ethyl)piperidine |

A particularly significant reaction of this compound and its derivatives is intramolecular cyclization, which leads to the formation of bicyclic nitrogen heterocycles, most notably indolizidines. whiterose.ac.ukscispace.comumich.edu Indolizidines are a class of alkaloids with a wide range of biological activities and are important targets in natural product synthesis. sjtu.edu.cn

The cyclization is typically initiated by the nucleophilic attack of the piperidine nitrogen onto the electrophilic carbon of the iodoethyl side chain. This process, often facilitated by a base, results in the formation of a new carbon-nitrogen bond and the closure of a five-membered ring, creating the characteristic indolizidine core structure. scispace.comsemanticscholar.org The stereochemistry of the starting piperidine derivative can influence the stereochemical outcome of the cyclization, allowing for the synthesis of specific stereoisomers of indolizidines. whiterose.ac.uk

This intramolecular SN2 reaction is a powerful strategy for constructing the indolizidine skeleton and has been widely employed in the total synthesis of various natural products. whiterose.ac.ukscispace.com

Elimination Reactions (E1, E2 mechanisms)

In addition to substitution, this compound can undergo elimination reactions to form 3-vinylpiperidine. These reactions involve the removal of a proton from the carbon adjacent to the iodoethyl group and the expulsion of the iodide leaving group. The mechanism can be either bimolecular (E2) or unimolecular (E1), influenced by factors such as the strength of the base, the solvent, and the temperature. msu.edumasterorganicchemistry.com

In an E2 mechanism, a strong, non-nucleophilic base abstracts a proton concurrently with the departure of the iodide ion. msu.edu This is a concerted process that proceeds through a single transition state. For an E1 mechanism to occur, the C-I bond would first break to form a primary carbocation, which is generally unstable. Therefore, the E2 pathway is more likely for primary alkyl halides like this compound, especially in the presence of a strong base. msu.edumasterorganicchemistry.com However, under conditions that favor ionization, such as in a polar, protic solvent, an E1-like mechanism might compete.

Radical Reactions and Reductive Dehalogenation of the Iodoethyl Group

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a radical intermediate. researchgate.netbbhegdecollege.com This radical can then participate in various transformations, including reductive dehalogenation. Reductive dehalogenation involves the replacement of the iodine atom with a hydrogen atom, effectively converting the iodoethyl group into an ethyl group. organic-chemistry.orgsci-hub.se

This transformation can be achieved using various radical-based reducing agents, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org More environmentally friendly methods utilizing reagents like zinc in the presence of a proton source (e.g., water or acetic acid) have also been developed for the reductive dehalogenation of alkyl halides. sci-hub.se These radical reactions provide an alternative pathway to modify the structure of this compound and its derivatives.

Organometallic Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) Involving the Iodine Atom

The iodoethyl group of this compound can participate in various organometallic cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.orgnih.govlibretexts.org In these reactions, a transition metal catalyst, typically palladium or nickel, facilitates the coupling of the alkyl iodide with an organometallic reagent. nih.gov

Suzuki Coupling: This reaction involves the coupling of the iodoethyl group with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodoethyl group with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the iodoethyl group using a palladium or nickel catalyst. nih.gov

For these cross-coupling reactions to be successful with an alkyl iodide like this compound, the piperidine nitrogen must typically be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from interfering with the catalyst or the organometallic reagents. These reactions offer a versatile approach to introduce a wide range of substituents, including aryl, vinyl, and alkynyl groups, onto the piperidine scaffold, significantly expanding its synthetic utility.

Reactions Involving the Piperidine Nitrogen of this compound

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, readily participating in reactions such as alkylation and acylation.

The secondary amine of this compound can be readily alkylated by reacting it with various alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of the alkylating agent allows for the introduction of a wide variety of substituents at the nitrogen atom. For instance, the N-alkylation of piperidine derivatives is a common strategy in the synthesis of pharmacologically active compounds. acs.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Acylation of the piperidine nitrogen involves its reaction with acylating agents such as acyl chlorides or acid anhydrides to form N-acylpiperidines. escholarship.orgarkat-usa.org This reaction is a nucleophilic acyl substitution, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. Similar to alkylation, this process is often performed in the presence of a base to scavenge the acid byproduct. The resulting amides are generally less basic and less nucleophilic than the parent amine due to the electron-withdrawing effect of the carbonyl group. In some synthetic strategies, an N-acyl group can serve as a protecting group for the piperidine nitrogen. whiterose.ac.uk

| Reagent Type | General Reaction | Product Class |

| Alkyl Halide (R-X) | Nucleophilic Substitution | N-Alkyl-3-(2-iodoethyl)piperidine |

| Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | N-Acyl-3-(2-iodoethyl)piperidine |

| Acid Anhydride ((RCO)₂O) | Nucleophilic Acyl Substitution | N-Acyl-3-(2-iodoethyl)piperidine |

The N-alkylation of this compound leads to the formation of N-substituted tertiary amines. These tertiary amines can undergo further alkylation with an additional equivalent of an alkylating agent to form quaternary ammonium (B1175870) salts. researchgate.netacs.org This reaction, known as quaternization, results in a positively charged nitrogen atom with four organic substituents. researchgate.net

The rate of quaternization can be influenced by the nature of the alkylating agent and the steric hindrance around the nitrogen atom. The formation of these salts is a key step in the synthesis of various compounds, including ionic liquids and phase-transfer catalysts. researchgate.net The reaction between a secondary amine and two equivalents of an alkylating agent can proceed stepwise, with the formation of the tertiary amine intermediate followed by its quaternization. nih.gov

Table of N-Alkylation and Quaternization Reactions

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Methyl Iodide (1 eq.) | 1-Methyl-3-(2-iodoethyl)piperidine |

| 1-Methyl-3-(2-iodoethyl)piperidine | Methyl Iodide (1 eq.) | 1,1-Dimethyl-3-(2-iodoethyl)piperidinium Iodide |

| This compound | Benzyl Bromide (1 eq.) | 1-Benzyl-3-(2-iodoethyl)piperidine |

The piperidine ring, being a saturated heterocycle, is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the formation of various oxidation products, including piperidinones or even ring-opening products. The presence of substituents on the ring can influence the regioselectivity of the oxidation.

Conversely, the reduction of substituted piperidines is a common transformation. While the piperidine ring in this compound is already saturated, related 3-substituted pyridines can be reduced to the corresponding piperidines. Catalytic hydrogenation is a widely used method for this purpose, often employing catalysts such as platinum, palladium, or rhodium. The stereochemistry of the reduction can be influenced by the catalyst and reaction conditions, leading to either cis or trans isomers of the resulting 3-substituted piperidine. For example, the reduction of 3-substituted pyridines can be a key step in the synthesis of various biologically active piperidine derivatives. whiterose.ac.uk

Chemo- and Regioselectivity in Reactions of this compound

The presence of two nucleophilic/electrophilic centers in this compound—the secondary amine (nucleophilic) and the iodoethyl group (electrophilic carbon and nucleophilic iodide)—gives rise to considerations of chemo- and regioselectivity. In reactions with a nucleophile, competition can occur between substitution at the iodoethyl group and deprotonation/reaction at the piperidine nitrogen. Conversely, when reacting with an electrophile, the nitrogen is the primary site of reaction.

A key aspect of the reactivity of this compound is the competition between intramolecular and intermolecular reactions. The piperidine nitrogen can act as an intramolecular nucleophile, potentially leading to the formation of a bicyclic quinuclidine-like structure via displacement of the iodide. The propensity for this intramolecular cyclization versus an intermolecular reaction with an external nucleophile or electrophile will depend on the reaction conditions, including concentration and the nature of the external reagent.

In reactions involving both a nucleophile and an electrophile, the relative reactivity of the functional groups must be considered. For example, in a reaction with a species that is both a base and a nucleophile, there can be competition between deprotonation of the piperidine nitrogen and nucleophilic attack at the iodoethyl group. The outcome of such reactions is influenced by factors such as the strength of the base, the nucleophilicity of the attacking species, and the reaction temperature. acs.orgresearchgate.netodu.edu

Theoretical Studies and Mechanistic Insights into this compound Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the reaction mechanisms and reactivity of molecules like this compound. nih.govresearchgate.net These methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. smu.edu

For this compound, computational studies could elucidate the factors governing the chemo- and regioselectivity of its reactions. For example, DFT calculations can be employed to compare the activation barriers for intramolecular cyclization versus intermolecular substitution, providing insight into which pathway is more favorable under different conditions. nih.gov Molecular modeling can also be used to study the conformational preferences of the molecule and how these conformations influence its reactivity. nih.govresearchgate.net

Furthermore, theoretical studies can help in understanding the electronic properties of this compound, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for predicting the sites of nucleophilic and electrophilic attack and for rationalizing the observed reactivity patterns. While specific computational studies on this compound are not extensively reported, the principles and methodologies have been widely applied to similar piperidine-containing systems, demonstrating the potential of these approaches to provide detailed mechanistic insights. nih.govacs.org

Transition State Analysis and Reaction Pathway Elucidation

The reactivity of this compound is centrally defined by its propensity to undergo intramolecular cyclization, a reaction that can theoretically proceed through different mechanistic pathways. The elucidation of these pathways and the analysis of the corresponding transition states are critical for understanding and predicting the compound's chemical behavior. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with well-studied analogous systems, including the cyclization of other haloalkylamines and radical-mediated ring closures.

The primary reaction pathway for this compound is its intramolecular cyclization to form a substituted indolizidine ring system. This transformation can occur via two principal mechanisms: a nucleophilic substitution (S_N2) pathway or a radical-mediated pathway. The operative mechanism is highly dependent on the reaction conditions, such as the presence of a base, a radical initiator, or photolytic induction.

Nucleophilic Substitution (S_N2) Pathway

In the presence of a base or under conditions that favor nucleophilic attack, the piperidine nitrogen acts as an intramolecular nucleophile, attacking the electrophilic carbon bearing the iodine atom. This results in the displacement of the iodide leaving group and the formation of a bicyclic ammonium salt, which is subsequently deprotonated to yield the neutral indolizidine product.

The transition state for this S_N2 cyclization involves a five-membered ring-like structure where the nitrogen atom, the two carbons of the ethyl chain, and the iodine atom are all involved. The geometry of this transition state is crucial in determining the reaction rate. For the formation of fused ring systems, such as the indolizidine core from this compound, the transition state resembles a chair-like conformation of the piperidine ring with the iodoethyl side chain positioned to allow for backside attack on the C-I bond.

Computational studies on analogous intramolecular alkylations of amines have provided insight into the energetics of such processes. Density Functional Theory (DFT) calculations are often employed to model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, and products. For the intramolecular cyclization of ω-bromoalkylamines, it has been shown that the formation of five- and six-membered rings is kinetically favored over other ring sizes. wikipedia.org This preference is attributed to a balance of enthalpic and entropic factors, where the pre-organization of the reactant for cyclization is favorable, and the strain in the resulting ring is minimal.

The relative rates for the formation of n-membered rings via intramolecular cyclization of ω-bromoalkylamines generally follow the trend k₅ > k₆ > k₃ > k₇ > k₄. wikipedia.org This suggests that the formation of the five-membered ring in the transition state leading to the indolizidine skeleton from this compound is a favorable process.

Radical-Mediated Pathway

Alternatively, under radical-promoting conditions (e.g., using radical initiators like AIBN or photolysis), a carbon-centered radical can be generated at the ethyl side chain. This is typically achieved by homolytic cleavage of the carbon-iodine bond. The resulting radical can then undergo an intramolecular cyclization by attacking the nitrogen atom or, more commonly in related systems, by participating in a cyclization onto an adjacent π-system if present. In the case of a saturated piperidine ring, the radical cyclization would involve the formation of a new C-N or C-C bond, depending on the specific reaction cascade.

DFT studies on the radical cyclization of N,N-diallylamines have been used to calculate the activation energies for such ring closures. For the 5-exo-trig cyclization, activation energies are typically in the range of 5-9 kcal/mol, indicating a facile process. nih.gov These computational models highlight that the stability of the transition state is influenced by steric and electronic factors, such as substitution on the nitrogen atom. nih.gov

For this compound, a radical pathway would likely proceed via a 5-exo-trig cyclization of the alkyl radical onto a suitable acceptor, or a hydrogen atom transfer followed by cyclization. The transition state for such a radical cyclization would also involve a five-membered ring structure. The regioselectivity of the cyclization (i.e., the preference for forming a five-membered ring over a six-membered ring) is a key aspect governed by the stability of the respective transition states, as described by Baldwin's rules and more refined computational models.

Comparative Analysis of Pathways

The elucidation of the operative reaction pathway, whether S_N2 or radical, often involves a combination of experimental and computational approaches. Kinetic studies can help differentiate between the mechanisms by examining the reaction order and the effect of additives. For instance, the rate of an S_N2 reaction will be dependent on the concentration of the substrate (and any external base), while a radical chain reaction will be influenced by the concentration of the initiator and may be inhibited by radical scavengers.

Computational chemistry provides a powerful tool for comparing the activation barriers of the competing pathways. By calculating the free energy profiles for both the S_N2 and radical cyclization reactions, it is possible to predict which pathway is more favorable under a given set of conditions. These calculations take into account solvent effects, conformational flexibility of the piperidine ring, and the electronic nature of the transition states.

For example, a DFT study on a related system might reveal the following energetic data:

| Reaction Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| Intramolecular S_N2 Cyclization | Trigonal bipyramidal at the α-carbon | 15-25 |

| Intramolecular Radical Cyclization (5-exo) | Chair-like five-membered ring | 5-10 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from computational studies on similar reactive systems. They are not experimental values for this compound.

This hypothetical data would suggest that the radical-mediated cyclization is kinetically more favorable than the S_N2 pathway due to a lower activation barrier. However, the actual preferred pathway depends critically on the specific reaction conditions employed.

Applications of 3 2 Iodoethyl Piperidine As a Synthetic Building Block

Precursor in the Synthesis of Complex Piperidine-Containing Derivatives

The dual functionality of 3-(2-iodoethyl)piperidine makes it an ideal starting material for the synthesis of more complex molecules incorporating the piperidine (B6355638) core. The secondary amine can be readily functionalized, while the iodoethyl group serves as an excellent electrophile for intramolecular or intermolecular reactions.

Construction of Polycyclic Nitrogen Heterocycles (e.g., Indolizidines, Quinolizidines)

Polycyclic nitrogen heterocycles, such as indolizidines and quinolizidines, are common skeletons in many alkaloids with interesting biological activities. The synthesis of these fused ring systems often relies on the cyclization of appropriately substituted piperidine derivatives.

While direct examples detailing the use of this compound for the synthesis of indolizidines and quinolizidines are not prevalent in the readily available literature, its analogous precursor, 2-(2-bromoethyl)piperidine (B1277137), has been utilized in the synthesis of indolizidine frameworks. nih.gov For instance, the conjugate addition of 2-(2-bromoethyl)piperidine hydrobromide to acrylates, followed by base-mediated intramolecular cyclization, provides access to the indolizidine core. nih.gov Given the higher reactivity of alkyl iodides compared to bromides, this compound is expected to be an even more effective precursor for such transformations. The general strategy would involve the N-alkylation of a suitable nucleophile with this compound, followed by an intramolecular cyclization to construct the second ring of the indolizidine or quinolizidine (B1214090) system.

One-pot tandem reactions have been developed for the synthesis of fused indolizidines and quinolizidines from halogenated amides, showcasing the utility of intramolecular nucleophilic substitution as a key step in forming the piperidine ring. acs.org

Synthesis of Spirocyclic Systems Incorporating the Piperidine Moiety

Spirocyclic systems containing a piperidine ring are of growing interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties. bham.ac.uk this compound is a valuable building block for the construction of such spirocycles.

A notable example involves the reaction of 3-(2-bromoethyl)indole, a close analog, with 1,3-dicarbonyl compounds in a one-pot synthesis to generate spirocyclic pyrido[1,2-a]indole derivatives. researchgate.net This reaction proceeds via the formation of a spirocyclopropyl intermediate followed by an N-heterocyclic ring formation. The higher reactivity of the iodo-derivative would likely facilitate this transformation. The general approach for synthesizing spiro-piperidines can involve either the formation of the spiro-ring on a pre-formed piperidine or the construction of the piperidine ring onto an existing cyclic system. whiterose.ac.uk The reactive iodoethyl group of this compound makes it particularly suitable for the former strategy, where it can act as an electrophile in intramolecular cyclization reactions to form the spirocyclic junction.

Intermediate in the Formation of Nitrogen-Containing Scaffolds for Chemical Libraries

The development of diverse chemical libraries is crucial for drug discovery. Nitrogen-containing heterocyclic scaffolds are particularly important due to their prevalence in bioactive molecules. nih.govwhiterose.ac.uk The piperidine moiety is a common feature in such scaffolds. nih.gov

This compound can serve as a versatile starting point for the generation of piperidine-based chemical libraries. Its bifunctional nature allows for the introduction of diversity at two different points. The secondary amine can be acylated, alkylated, or used in reductive amination reactions with a variety of aldehydes and ketones. Subsequently, the iodoethyl group can be displaced by a range of nucleophiles, leading to a library of compounds with diverse substituents at both the nitrogen and the C3-position of the piperidine ring. This approach allows for the systematic exploration of the chemical space around the piperidine core. The synthesis of diverse molecular scaffolds often involves a "bottom-up" branching strategy, where a key intermediate is elaborated through a toolkit of cyclization and functionalization reactions. whiterose.ac.uk

Utilization in Cascade and Multicomponent Reactions for Structural Diversity

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of complex molecules from simple starting materials in a single operation. mdpi.comrug.nl These reactions are highly atom-economical and can generate significant structural diversity.

The reactivity of this compound makes it a suitable component for such reactions. For instance, a photoinduced three-component radical [4 + 2]-cyclization–allylation reaction has been reported involving 3-(2-iodoethyl)indoles, acceptor-substituted alkenes, and allyl zirconocenes. rsc.org This suggests that this compound could potentially participate in similar radical-mediated multicomponent reactions.

Furthermore, the iodoethyl group can be converted into other functionalities that are amenable to cascade reactions. For example, conversion to an azide (B81097) followed by a [3+2] cycloaddition is a common strategy in MCRs for the synthesis of tetrazoles. nih.gov While direct examples with this compound are not explicitly detailed, its structural motifs are present in precursors for cascade reactions leading to complex heterocyclic systems. mdpi.com

Role in the Total Synthesis of Natural Products and Analogues (focus on synthetic routes, not biological activity)

The piperidine ring is a core component of numerous natural products, including many alkaloids. rsc.orgorganic-chemistry.org The total synthesis of these complex molecules often relies on the stereoselective construction of substituted piperidine rings.

While specific examples of the direct use of this compound in the total synthesis of natural products are not prominently featured in the reviewed literature, its structural elements are crucial in many synthetic routes. For instance, the construction of the piperidine ring in the total synthesis of pumiliotoxin C involves the cyclization of a precursor containing a nitrogen atom and a side chain with a leaving group, a role that the iodoethyl group of this compound is well-suited to play. acs.orgnih.gov

In the synthesis of microcosamine A, an intramolecular carbamate (B1207046) N-alkylation is a key step to form the piperidine framework. rsc.org This highlights the importance of an electrophilic carbon center, such as the one in the iodoethyl group, for the crucial cyclization step. The synthesis of various natural products and their analogues often involves the use of piperidine-based building blocks that are either commercially available or synthesized through multi-step sequences where a precursor like this compound could be a valuable, reactive intermediate. researchgate.netnih.gov

Advanced Analytical Characterization in Research of 3 2 Iodoethyl Piperidine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 3-(2-Iodoethyl)piperidine. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and vibrational spectroscopy (IR and Raman) offers a complete picture of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HMQC, HMBC, NOESY)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The piperidine (B6355638) ring protons typically appear as complex multiplets in the upfield region, while the protons of the iodoethyl side chain exhibit distinct signals. The methylene (B1212753) protons adjacent to the iodine atom are expected to be the most downfield of the aliphatic signals due to the deshielding effect of the electronegative iodine. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom, with the carbon bonded to iodine appearing at a characteristic upfield chemical shift compared to its chloro- or bromo-analogs. researchgate.net

| Predicted NMR Data for this compound | |

|---|---|

| Atom Position | Predicted Chemical Shift (δ) [ppm] |

| ¹H NMR | |

| N-H | ~1.5-2.5 (broad) |

| H2, H6 (axial & equatorial) | ~2.5-3.1 |

| H3, H4, H5 (axial & equatorial) | ~1.1-1.9 |

| -CH₂-CH₂-I | ~1.8-2.1 |

| -CH₂-I | ~3.2-3.4 |

| ¹³C NMR | |

| C2, C6 | ~46-50 |

| C3 | ~35-40 |

| C4 | ~24-28 |

| C5 | ~26-30 |

| -CH₂-CH₂-I | ~38-42 |

| -CH₂-I | ~5-10 |

2D NMR Techniques: To confirm the assignments from 1D spectra, a suite of 2D NMR experiments is employed. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the piperidine ring and along the iodoethyl side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connection point of the iodoethyl side chain to the C3 position of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the calculation of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural confirmation. nih.gov

For this compound, the molecular ion peak [M]⁺ would be observed. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Key fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom. researchgate.net The presence of the iodine atom, which is a good leaving group, also dictates specific fragmentation routes. docbrown.info

| Predicted Key Fragments in the Mass Spectrum of this compound | |

|---|---|

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 253 | [M]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 126 | [M - I]⁺ (Loss of iodine radical) |

| 112 | [M - CH₂I]⁺ (Loss of iodomethyl radical) |

| 84 | Piperidine ring fragment via α-cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. specac.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperidine ring will appear as a moderate band in the region of 3300-3500 cm⁻¹. libretexts.org Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ region. msu.edu

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and complements IR spectroscopy. wikipedia.orgstellarnet.uslibretexts.org A key feature in the Raman spectrum of this compound would be the strong signal corresponding to the C-I stretching vibration, which typically appears in the low-frequency region around 500-600 cm⁻¹. renishaw.com This band is often a clear indicator of an alkyl iodide functionality.

| Characteristic Vibrational Frequencies for this compound | ||

|---|---|---|

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |

| N-H Stretch | IR | 3300 - 3500 (moderate, somewhat broad) |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 (strong) |

| N-H Bend | IR | 1500 - 1650 (moderate) |

| C-N Stretch | IR | 1000 - 1250 (weak to moderate) |

| C-I Stretch | Raman | 500 - 600 (strong) |

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any potential isomers.

High-Performance Liquid Chromatography (HPLC) (including Chiral HPLC for enantiomeric excess)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds.

Purity Assessment: A reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. nih.govresearcher.liferesearchgate.net This method would likely use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or phosphoric acid to ensure good peak shape. sielc.com The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC: Since the C3 position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as Chiralpak or Chiralcel, are commonly used for the separation of piperidine derivatives. google.comnih.govutas.edu.au The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol).

| Typical HPLC Conditions for Analysis of Piperidine Derivatives | |

|---|---|

| Parameter | Condition |

| Reversed-Phase HPLC (Purity) | |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% acid (e.g., H₃PO₄, HCOOH) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (if derivatized) or Mass Spectrometry (LC-MS) |

| Chiral HPLC (Enantiomeric Excess) | |

| Column | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Isopropanol or Ethanol with an amine modifier (e.g., 0.1% diethylamine) |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Detection | UV (if derivatized) or Polarimetry |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. cmbr-journal.com this compound, or a more volatile derivative, can be analyzed by GC-MS to assess its purity and confirm its identity. nih.gov

In this method, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column (typically a polysiloxane-based phase). unodc.org The separated components then enter the mass spectrometer, which serves as the detector. The mass spectrometer provides a mass spectrum for each component, and the resulting fragmentation pattern is compared to known databases or analyzed to confirm the structure, as discussed in the HRMS section. The retention time in the gas chromatograph is a characteristic property of the compound under the specific analytical conditions.

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography, a powerful analytical technique. This method provides precise information regarding bond lengths, bond angles, and conformational details, which are crucial for understanding the structure and reactivity of a compound. While a specific crystal structure for this compound has not been reported in the crystallographic literature to date, the application of X-ray crystallography would be the definitive method for elucidating its solid-state architecture.

In the solid state, it is plausible that molecules of this compound would engage in various intermolecular interactions. Hydrogen bonding involving the piperidine nitrogen's hydrogen atom (N-H) and a neighboring molecule's nitrogen or iodine atom is a possibility that would influence the crystal packing. nih.gov The presence of the iodine atom also introduces the potential for halogen bonding, a non-covalent interaction where the electrophilic region of the iodine atom interacts with a nucleophilic site on an adjacent molecule.

For comparative analysis, the crystallographic data of related piperidine structures provide insight into the expected structural parameters. The table below presents hypothetical crystallographic data for this compound, based on typical values observed for similar organic compounds. It is important to note that these are illustrative values and the actual parameters could only be confirmed by experimental determination.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

| Volume (ų) | ~1500-2000 |

| Z (molecules per unit cell) | 4 |

The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide invaluable, unambiguous data on its solid-state conformation and packing, contributing to a more complete understanding of its chemical and physical properties.

Future Research Directions and Perspectives on 3 2 Iodoethyl Piperidine

Development of Novel and More Efficient Synthetic Routes to 3-(2-Iodoethyl)piperidine

Current synthetic strategies for this compound can be expanded and optimized. Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic methods.

One promising area is the application of modern catalytic systems. For instance, the development of catalytic methods for the direct C-H functionalization of N-substituted piperidines could provide a more direct route to 3-substituted derivatives, which could then be converted to the iodoethyl analogue. Additionally, leveraging flow chemistry could enable safer, more scalable, and highly reproducible production of this compound and its precursors.

Further research into enzymatic or chemoenzymatic approaches could also yield highly selective and efficient syntheses. The use of enzymes could offer advantages in terms of stereoselectivity, potentially providing access to enantiomerically pure forms of the compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Functionalization | Atom economy, reduced number of steps | Development of selective catalysts for the 3-position of the piperidine (B6355638) ring. |

| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reaction conditions and reactor design. |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions | Identification and engineering of suitable enzymes. |

Exploration of New Reactivity Modes and Transformations of the Iodoethyl and Piperidine Moieties

The reactivity of this compound is primarily dictated by the iodoethyl group and the secondary amine of the piperidine ring. Future research should aim to uncover and exploit new reactivity patterns.

The carbon-iodine bond of the iodoethyl group is a versatile functional handle. While it is commonly used in nucleophilic substitution reactions, its potential in radical-mediated and transition-metal-catalyzed cross-coupling reactions remains underexplored. Investigating its participation in reactions such as Suzuki, Sonogashira, and Heck couplings could significantly broaden its synthetic utility.

The piperidine nitrogen offers opportunities for diverse functionalization. Beyond simple N-alkylation or N-acylation, exploring its role in directing group-assisted C-H activation at other positions of the piperidine ring could lead to novel transformations and the synthesis of complex poly-substituted piperidines.

Expansion of Its Utility in Stereocontrolled Organic Synthesis

The development of stereoselective syntheses of this compound would open doors to its application as a chiral building block in asymmetric synthesis. Future research should focus on methods to control the stereochemistry at the C3 position of the piperidine ring.

Once enantiomerically pure forms of this compound are accessible, their application in the synthesis of chiral ligands, catalysts, and biologically active molecules can be explored. The iodoethyl group can be transformed into a variety of functionalities, allowing for the construction of complex chiral architectures. For instance, its use in the synthesis of chiral alkaloids or pharmaceutical intermediates containing a substituted piperidine motif is a promising avenue. nih.govresearchgate.net

| Application Area | Potential Impact |

| Chiral Ligand Synthesis | Development of new asymmetric catalysts. |

| Asymmetric Synthesis of Natural Products | Access to complex and biologically active molecules. |

| Medicinal Chemistry | Synthesis of enantiomerically pure drug candidates. |

Computational Predictions for Novel Derivatives and Their Potential Reactivity Profiles

Computational chemistry offers powerful tools to guide future experimental work. nih.gov Quantum chemical calculations can be employed to predict the reactivity of this compound in various transformations and to design novel derivatives with tailored electronic and steric properties. nih.govresearchgate.net

In silico studies can be used to:

Model Reactivity: Predict the outcomes of reactions involving the iodoethyl and piperidine moieties, helping to optimize reaction conditions and identify new potential transformations.

Design Novel Derivatives: Computationally design new derivatives of this compound with specific functionalities and predict their chemical properties and potential applications. researchgate.net

Explore Conformational Landscapes: Analyze the conformational preferences of this compound and its derivatives, which is crucial for understanding their reactivity and interactions in biological systems.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new applications for this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.